2-(1,2,4-Oxadiazol-3-yl)ethanol is a compound characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and three carbon atoms. This compound falls under the category of nitrogen-rich heterocycles, which are of significant interest in various fields including medicinal chemistry and materials science due to their unique properties and potential applications.
2-(1,2,4-Oxadiazol-3-yl)ethanol can be synthesized through various chemical methods involving the cyclization of appropriate precursors. It is classified as an oxadiazole derivative, specifically a substituted oxadiazole, which is known for its diverse biological activities and utility in the development of pharmaceuticals and energetic materials.
The synthesis of 2-(1,2,4-Oxadiazol-3-yl)ethanol typically involves the reaction of hydrazides with carboxylic acids or their derivatives. A common approach includes:
The synthesis often requires specific conditions such as controlled temperature and pH to ensure high yield and purity of the product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 2-(1,2,4-Oxadiazol-3-yl)ethanol features a hydroxyl group (-OH) attached to an ethyl chain that connects to a 1,2,4-oxadiazole ring. The general formula can be represented as:
Key structural data includes:
2-(1,2,4-Oxadiazol-3-yl)ethanol can participate in various chemical reactions including:
These reactions are typically facilitated under specific conditions such as the presence of catalysts or specific reagents to enhance reaction rates and yields.
The mechanism of action for compounds containing the oxadiazole moiety often involves their interaction with biological targets such as enzymes or receptors. For instance:
Studies indicate that oxadiazole derivatives exhibit varied biological activities depending on their substituents and structural modifications.
2-(1,2,4-Oxadiazol-3-yl)ethanol has several applications in scientific research:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, initially termed "furo[ab]diazoles" [1]. Despite this early discovery, its therapeutic potential remained unexplored for nearly 80 years until the 1960s, when oxolamine emerged as the first FDA-approved drug featuring this scaffold, marketed as a cough suppressant [3]. This breakthrough ignited pharmaceutical interest, leading to diverse clinical applications across therapeutic areas. By the 21st century, drugs like ataluren (for Duchenne muscular dystrophy) and pleconaril (antiviral) demonstrated the scaffold’s versatility [3] [4].
A pivotal milestone was the 2011 discovery of phidianidines A and B, the first naturally occurring 1,2,4-oxadiazoles isolated from the marine mollusk Phidiana militaris [1]. These compounds exhibited potent cytotoxicity against tumor cell lines (C6, HeLa, CaCo-2) and affinity for CNS targets (μ-opioid receptor, dopamine transporter), underscoring the scaffold’s relevance in oncology and neurology [1] [3]. The subsequent decade saw accelerated development, with >100 medicinal chemistry publications annually focusing on 1,2,4-oxadiazole derivatives [1] [8].
Table 1: Evolution of Key 1,2,4-Oxadiazole-Based Therapeutics
Compound | Therapeutic Area | Key Mechanism/Target | Approval/Status |
---|---|---|---|
Oxolamine | Respiratory (Cough) | Unknown | Approved (1960s) |
Ataluren | Muscular Dystrophy | Premature stop codon readthrough | Approved (2014) |
Pleconaril | Antiviral | Picornavirus capsid inhibitor | Phase III |
Phidianidine A/B | Oncology/CNS | μ-Opioid receptor modulation | Preclinical |
Fasiplon | Anxiolytic | GABA receptor modulation | Approved (2000s) |
The structural simplicity of the 1,2,4-oxadiazole ring—comprising two carbon, two nitrogen, and one oxygen atom—facilitates synthetic diversification. Early derivatives like quisqualic acid (a plant-derived metabolite) revealed unanticipated bioactivity at metabotropic glutamate receptors (mGluR II/IV), highlighting potential for neurodegenerative disease targeting [3] [7]. Modern efforts focus on optimizing sidechains, including ethanol derivatives like 2-(1,2,4-oxadiazol-3-yl)ethanol, to enhance blood-brain barrier penetration and solubility [6] [7].
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide groups, addressing metabolic instability while preserving spatial geometry [1] [5]. Key advantages include:
A seminal study demonstrated this with diffractaic acid (a lichen-derived depside). Its benzyl ester showed potent anti-RSV activity (EC₅₀ = 0.3 μM) but poor metabolic stability. Replacing the ester with a 1,2,4-oxadiazole ring yielded derivatives (e.g., 5a) with retained antiviral potency and improved pharmacokinetics [5]. The bioisostere’s geometry mimicked the ester’s planar conformation, enabling identical target engagement [5].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazole vs. Ester/Amide
Property | Ester/Amide | 1,2,4-Oxadiazole Bioisostere |
---|---|---|
Metabolic Stability | Low (pH/enzyme-sensitive) | High (resists hydrolysis) |
H-Bond Acceptor Sites | 1–2 | 3 (two N, one O) |
Aromaticity | Non-aromatic | Partially aromatic |
Synthetic Flexibility | Moderate | High (diverse ring substitutions) |
The 2-(1,2,4-oxadiazol-3-yl)ethanol sidechain exemplifies tailored bioisosteric optimization. Its terminal hydroxyl group enables:
Neurodegenerative diseases like Alzheimer’s (AD) involve multifactorial pathologies, rendering single-target drugs ineffective. 1,2,4-oxadiazoles are ideal scaffolds for multitarget-directed ligands (MTDLs) due to their synthetic versatility and capacity to engage diverse targets [6] [10]. Key MTDL strategies include:
Recent studies highlight 1,2,4-oxadiazole derivatives with 2-ethanol sidechains as promising MTDLs. For example:
Table 3: Multitarget Activities of Selected 1,2,4-Oxadiazole Ethanol Derivatives
Compound | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) | Antioxidant IC₅₀ (μM) | MAO-B IC₅₀ (μM) |
---|---|---|---|---|
2b | 0.00098 | 70.82 | 56.69 | >500 |
2c | 0.01580 | 68.41 | 59.25 | 225.48 |
3a | 0.12100 | >100 | >500 | 140.02 |
Donepezil* | 0.12297 | - | - | - |
Quercetin* | - | - | 491.23 | - |
The 2-(1,2,4-oxadiazol-3-yl)ethanol moiety contributes critically to MTDL design:
Rational design of such derivatives leverages molecular docking to validate interactions. For instance, oxadiazole rings anchor at AChE peripheral anionic sites (PAS), while ethanol-linked groups extend into the catalytic anionic site (CAS), blocking substrate hydrolysis [6] [7].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0